molecular formula C15H20O B11968958 Bicyclo(9.2.2)pentadeca-1(14),11(15),12-trien-6-one CAS No. 97725-85-4

Bicyclo(9.2.2)pentadeca-1(14),11(15),12-trien-6-one

Cat. No.: B11968958
CAS No.: 97725-85-4
M. Wt: 216.32 g/mol
InChI Key: UVPJGEQEAFTJNH-UHFFFAOYSA-N
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Description

Bicyclo(922)pentadeca-1(14),11(15),12-trien-6-one is a unique organic compound with the molecular formula C15H20O It is characterized by its bicyclic structure, which includes a triene system and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo(9.2.2)pentadeca-1(14),11(15),12-trien-6-one typically involves multiple steps, starting from simpler organic molecules. One common approach is the Diels-Alder reaction, which forms the bicyclic core structure. This is followed by various functional group transformations to introduce the triene and ketone functionalities. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis apply. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Bicyclo(9.2.2)pentadeca-1(14),11(15),12-trien-6-one undergoes various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids or other higher oxidation state compounds.

    Reduction: The ketone can be reduced to an alcohol using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triene system can participate in electrophilic and nucleophilic substitution reactions, leading to a variety of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction typically produces alcohols. Substitution reactions can lead to a wide range of functionalized derivatives.

Scientific Research Applications

Bicyclo(9.2.2)pentadeca-1(14),11(15),12-trien-6-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: Its derivatives are investigated for potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism by which Bicyclo(9.2.2)pentadeca-1(14),11(15),12-trien-6-one exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triene system and ketone group are key functional moieties that contribute to its reactivity and interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo(9.2.2)pentadeca-1(14),11(15),12-trien-5-ol: This compound has a similar bicyclic structure but features an alcohol group instead of a ketone.

    Bicyclo(9.2.2)pentadeca-1(14),11(15),12-triene: Lacks the ketone functionality, making it less reactive in certain chemical reactions.

    6-diazobicyclo(9.2.2)pentadeca-1(13),11,14-trien-5-one:

Uniqueness

Bicyclo(922)pentadeca-1(14),11(15),12-trien-6-one is unique due to its combination of a bicyclic structure, triene system, and ketone group

Properties

CAS No.

97725-85-4

Molecular Formula

C15H20O

Molecular Weight

216.32 g/mol

IUPAC Name

bicyclo[9.2.2]pentadeca-1(13),11,14-trien-6-one

InChI

InChI=1S/C15H20O/c16-15-7-3-1-5-13-9-11-14(12-10-13)6-2-4-8-15/h9-12H,1-8H2

InChI Key

UVPJGEQEAFTJNH-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=CC=C(CCCCC(=O)C1)C=C2

Origin of Product

United States

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